3-(4-Phenyl-thiazol-2-yl)-phenylamine
Overview
Description
3-(4-Phenyl-thiazol-2-yl)-phenylamine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including “3-(4-Phenyl-thiazol-2-yl)-phenylamine”, have been found to exhibit significant antimicrobial activity . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Antifungal Activity
One of the compounds, 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one, has shown appreciable antifungal activity against Aspergillus species . The potency of the compound was found to be 3.125 µg/disc by disc diffusion assay (DDA) and 15.625 µg/ml by Microbroth Dilution Assay (MDA) .
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer activity . For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “3-(4-Phenyl-thiazol-2-yl)-phenylamine” may also have potential applications in this area .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity . This suggests that “3-(4-Phenyl-thiazol-2-yl)-phenylamine” could potentially be used in the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This suggests that “3-(4-Phenyl-thiazol-2-yl)-phenylamine” could potentially be used in the treatment of diseases caused by oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective activity . This suggests that “3-(4-Phenyl-thiazol-2-yl)-phenylamine” could potentially be used in the treatment of liver diseases .
Industrial Applications
Apart from their medicinal applications, thiazole derivatives also find use in various industrial applications such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring . For instance, the presence of electron-releasing and electron-withdrawing groups at the benzylidene ring of similar compounds has been found to enhance their antibacterial and anticancer activities .
Biochemical Pathways
For instance, it may interfere with the biosynthesis of bacterial lipids or induce cytotoxic effects in cancer cells .
Pharmacokinetics
A study on similar thiazole derivatives revealed promising adme properties, suggesting good bioavailability .
Result of Action
Related compounds have shown promising antimicrobial and anticancer activities . For instance, one derivative exhibited significant activity against Aspergillus species .
properties
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)15-17-14(10-18-15)11-5-2-1-3-6-11/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSCESYWWRRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293108 | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenyl-thiazol-2-yl)-phenylamine | |
CAS RN |
134811-95-3 | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134811-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Phenyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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